molecular formula C13H11N3 B13113022 4-(5-Ethylpyrimidin-2-yl)benzonitrile

4-(5-Ethylpyrimidin-2-yl)benzonitrile

Cat. No.: B13113022
M. Wt: 209.25 g/mol
InChI Key: NPDAPMMGPACKRH-UHFFFAOYSA-N
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Description

4-(5-Ethylpyrimidin-2-yl)benzonitrile is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group at the 5-position and a benzonitrile group at the 4-position. Pyrimidine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethylpyrimidin-2-yl)benzonitrile typically involves the reaction of 5-ethylpyrimidine with benzonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the 5-ethylpyrimidine, followed by the addition of benzonitrile. The reaction is usually carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethylpyrimidin-2-yl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

4-(5-Ethylpyrimidin-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Ethylpyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Pentylpyrimidin-2-yl)benzonitrile
  • 4-(5-Octylpyrimidin-2-yl)benzonitrile
  • 4-(5-Methylpyrimidin-2-yl)benzonitrile

Uniqueness

4-(5-Ethylpyrimidin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

4-(5-ethylpyrimidin-2-yl)benzonitrile

InChI

InChI=1S/C13H11N3/c1-2-10-8-15-13(16-9-10)12-5-3-11(7-14)4-6-12/h3-6,8-9H,2H2,1H3

InChI Key

NPDAPMMGPACKRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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